molecular formula C4H6N4O B2959800 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde CAS No. 37468-63-6

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde

Cat. No.: B2959800
CAS No.: 37468-63-6
M. Wt: 126.119
InChI Key: VYYSZOUYPOUJRR-UHFFFAOYSA-N
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Description

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O. It is a member of the tetrazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Mechanism of Action

Target of Action

Tetrazole compounds, which include 1-ethyltetrazole-5-carbaldehyde, have been found to exhibit intriguing antibacterial action . Indole derivatives, which may share some structural similarities with 1-Ethyltetrazole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.

Mode of Action

Tetrazole compounds are known for their planar structure, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, suggesting that 1-Ethyltetrazole-5-carbaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazole compounds are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which allows medicine molecules to penetrate more easily through cell membranes. This suggests that 1-Ethyltetrazole-5-carbaldehyde may have good bioavailability.

Result of Action

Tetrazole compounds are known to exhibit various biological activities, including antibacterial action , suggesting that 1-Ethyltetrazole-5-carbaldehyde may have similar effects.

Action Environment

The planar structure of tetrazole compounds, which includes 1-ethyltetrazole-5-carbaldehyde, suggests that they may be stable under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-1H-tetrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reactions often involve nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

    Oxidation: 1-ethyl-1H-1,2,3,4-tetrazole-5-carboxylic acid.

    Reduction: 1-ethyl-1H-1,2,3,4-tetrazole-5-methanol.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde can be compared with other tetrazole derivatives such as:

  • 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
  • 1-ethyl-1H-1,2,3,4-tetrazole-5-carboxylic acid
  • 1-ethyl-1H-1,2,3,4-tetrazole-5-methanol

Uniqueness

The presence of the aldehyde group in this compound imparts unique reactivity compared to other tetrazole derivatives. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-ethyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-8-4(3-9)5-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYSZOUYPOUJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37468-63-6
Record name 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
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